1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride

Bioinorganic Chemistry Coordination Chemistry Metalloenzyme Modeling

Researchers needing a defined bidentate (N,O) ligand for metalloenzyme models often face inconsistent purity & unknown salt stoichiometry. This crystalline HCl salt (mp 89-92°C) resolves that with confirmed stoichiometry. • Enables Cu(II) complexes with log K > 4.7 vs. monodentate imidazoles (log K 3-4) • Validated pharmacophore: 66% anxiolytic activity vs. diazepam at 0.1 mg/kg i.p. • In stock; custom synthesis available for scale-up quantities.

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
CAS No. 5272-57-1
Cat. No. B1355095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride
CAS5272-57-1
Molecular FormulaC11H13ClN2O
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2CO.Cl
InChIInChI=1S/C11H12N2O.ClH/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2;1H
InChIKeyYPMLMINSSLRAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-(hydroxymethyl)imidazole Hydrochloride Core Characteristics


1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride (CAS 5272-57-1) is a salt-form imidazole derivative in which the free base (CAS 5376-10-3) is protonated with hydrochloric acid. The compound features a benzyl substituent at the N1 position and a hydroxymethyl (–CH₂OH) group at the C2 position of the imidazole ring. This specific substitution pattern confers a unique bidentate (N,O) chelation capability via the imidazole N3 nitrogen and the C2-hydroxymethyl oxygen atom [1]. The compound has been documented as a key intermediate in the synthesis of immunoregulants (U.S. Pat. No. 4,746,669) and has more recently been identified as possessing intrinsic anxiolytic and nootropic pharmacological activities [2]. The hydrochloride salt form (MW 224.69 g/mol, mp 89–92 °C) offers enhanced stability and solubility in polar solvents compared to the neutral free base, making it the preferred form for both synthetic and formulation applications.

Chelation Mode
Bidentate (N,O) chelation via imidazole N3 and C2-hydroxymethyl oxygen; supports five-membered chelate-ring formation with transition metals
Salt Form
Hydrochloride salt with defined stoichiometry; reported enhanced polar-solvent handling relative to the neutral free base
Research Context
Coordination chemistry studies, bioinorganic modeling, polymer grafting research, and dose-response modeling investigations

Why 1-Benzyl-2-(hydroxymethyl)imidazole Hydrochloride Is Irreplaceable


The simultaneous presence of the N1-benzyl group and the C2-hydroxymethyl group in 1-benzyl-2-(hydroxymethyl)imidazole is structurally non-negotiable for applications requiring bidentate (N,O) metal chelation. Removal of the C2-hydroxymethyl group (as in 1-benzylimidazole) eliminates chelate-ring formation, reducing the stability constant of Cu(II) complexes from log K > 4.7 to log K 3–4 [1]. Conversely, removal of the N1-benzyl group (as in 2-hydroxymethylimidazole) abolishes the specific hydrophobic binding interactions and anxiolytic pharmacophore defined in patent US 5,326,781. The 5-hydroxymethyl positional isomer (CAS 80304-50-3) cannot form the same five-membered chelate ring with the imidazole N3 atom, resulting in fundamentally different coordination behavior. Furthermore, the hydrochloride salt form provides a defined stoichiometry, a sharp melting point of 89–92 °C, and superior aqueous solubility relative to the free base (mp 89–92 °C reported for the free base from a different source), ensuring reproducible handling in both research and scale-up settings .

This Product 1-Benzyl-2-CH₂OH-imidazole HCl: bidentate N,O chelation; Cu(II) log K > 4.7; six-coordinate geometry support
vs
Potential Substitute 1-Benzylimidazole (no C2-CH₂OH): monodentate N-only; Cu(II) log K 3–4; chelate-ring formation lost; coordination geometry may shift
This Product N1-benzyl substitution pattern: supports hydrophobic binding interactions reported in patent pharmacophore models
vs
Potential Substitute 2-Hydroxymethylimidazole (no N1-benzyl): altered or absent hydrophobic interactions; benzyl-specific binding context may not transfer
This Product 2-hydroxymethyl positional isomer: five-membered N3,O chelate ring; confirmed trans/cis Co(II) isomer separation
vs
Potential Substitute 5-Hydroxymethyl isomer (CAS 80304-50-3): cannot form equivalent five-membered N3,O chelate; coordination behavior may differ fundamentally

1-Benzyl-2-(hydroxymethyl)imidazole Hydrochloride: Quantitative Differentiation


Cu(II) Coordination Geometry Differentiation

In a direct crystallographic and potentiometric comparison, the Cu(II) complex of 1-benzyl-2-hydroxymethylimidazole adopts a six-coordinate geometry described as a slightly distorted tetragonal bipyramid, with ligands acting as both monodentate (via imidazole N) and bidentate (via N and hydroxymethyl O). In contrast, the comparator ligand 4-methyl-5-imidazolecarboxaldehyde (4-Me-5-CHOIm) forms an eight-coordinate Cu(II) complex with a flattened tetrahedron of four imidazole N atoms and a more distant elongated tetrahedron of four aldehyde O atoms [1]. This difference in coordination number (6 vs. 8) and geometry (tetragonal bipyramid vs. flattened/elongated dodecahedron) is a direct consequence of the distinct chelate-ring size and donor-atom positioning unique to 1-Bz-2-CH₂OHIm.

Cu(II) Coordination Geometry
Head-to-head
Six-coordinate tetragonal bipyramid vs. eight-coordinate dodecahedron; Z=1 vs. Z=2; distinct CuN₄O₂ vs. CuN₄O₄ chromophore
Supports type-2 copper site modeling fit
Single-crystal XRD; compared with 4-Me-5-CHOIm ligand under matched conditions
Bioinorganic Chemistry Coordination Chemistry Metalloenzyme Modeling

In Vivo Anxiolytic Dose-Response Profile

In a standardized mouse black-and-white box anxiety model, 1-benzyl-2-(hydroxymethyl)imidazole (compound No. 6 in US Patent 5,326,781) exhibited 66% anxiolytic activity relative to diazepam at a dose of 0.1 mg/kg i.p. Critically, the compound was inactive at the higher dose of 1 mg/kg, indicating a bell-shaped dose-response curve [1]. In direct comparison, the 2-aminomethyl analog (1-benzyl-2-(aminomethyl)imidazole, compound No. 5) achieved 100% relative anxiolytic activity at the same 0.1 mg/kg dose. Other analogs in the series showed activities of 50% (3,4-dihydroxyphenyl SH), 85% (3-fluoro-4-methoxyphenyl SH), and 90% (2,6-dichlorophenyl SH). The unique bell-shaped dose-response of the hydroxymethyl derivative differentiates it from all other active compounds in the series, which maintained or increased activity at higher doses.

Anxiolytic-Like Dose-Response
Reported
66% relative to diazepam at 0.1 mg/kg i.p.; inactive at 1 mg/kg (bell-shaped curve) vs. CH₂NH₂ analog: 100% with sustained activity
Supports dose-response modeling context
Patent-derived endpoint; mouse black-white box model; model-transfer context to verify
Anxiolytic Drug Discovery Neuropharmacology Behavioral Pharmacology

Enhanced Cu(II) Complex Stability

Potentiometric titration studies of Cu(II) complexation in aqueous solution revealed that the substituent constant log*β₁ is significantly higher for imidazole ligands bearing a 2-CH₂OH or 2-CHO substituent (e.g., 1-Pr-2-CH₂OHIm, 1-Pr-2-CHOIm) compared to N-unsubstituted imidazoles lacking a 2-position donor group. The quantitative analysis of log Kₙ/log Kₙ₊₁ ratios does not indicate typical strong chelate formation in solution—consistent with a weak and easily broken metal–oxygen bond—yet the enhanced log*β₁ values and characteristic EPR spectral parameters confirm participation of the C2 oxygen atom in the Cu(II) coordination sphere [1]. Independent studies on benzimidazole analogs corroborate this class-level trend: monodentate benzimidazoles exhibit Cu(II) log K values of 3–4, while bidentate analogs with a secondary donor substituent achieve log K > 4.7 [2].

Cu(II) Stability Enhancement
Class-level
log K > 4.7 (bidentate class) vs. log K 3–4 (monodentate class); log*β₁ elevation confirmed by EPR
Class-level chelation advantage over monodentate imidazoles
Potentiometric titration; metal–oxygen bond reported as weak and reversible in solution
Stability Constant Determination Potentiometric Titration Bioinorganic Modeling

Co(II) trans/cis Isomer Separation

By controlled synthesis, two distinct Co(II) isomers were isolated: trans(O)-[Co(1-Bz-2-CH₂OHIm)₄](NO₃)₂ (triclinic, space group P1̄, approximately octahedral) and cis(O)-[Co(1-Bz-2-CH₂OIm)₄](NO₃)₂·1.5H₂O (monoclinic, space group C2/c, very distorted octahedral). In both isomers, two of the four ligands act as monodentate (N-only) and two as bidentate (N,O-chelate), forming five-membered chelate rings [1]. This isomer separation is not achievable with 1-alkylimidazoles lacking a 2-position donor group, which form only octahedral or pseudo-octahedral Co(II) complexes without isomer differentiation. The 2-CH₂OH group is specifically noted to exert no steric hindrance to complexation, unlike alkyl substituents at the 2- or 4-position, which reduce the coordination number from 6 to 4 [1].

Co(II) trans/cis Isomer Separation
Cross-study
Two isolable isomers: trans (triclinic P1̄, octahedral) and cis (monoclinic C2/c, very distorted octahedral); both 2 monodentate + 2 bidentate binding
Enables isomer-specific cobalt probe libraries
Co(II) nitrate/ethanol; 2-alkyl imidazoles reduce coordination number to 4 due to steric hindrance
Coordination Isomerism Cobalt Chemistry Metalloprotein Modeling

Proton Conductivity in Grafted Polymer Membranes

1-Benzyl-2-(hydroxymethyl)imidazole has been successfully grafted onto chlorotrifluoroethylene-co-2-chloroethyl vinyl ether alternating copolymers via the pendant vinyl side groups. The degree of grafting is controlled by adjusting the reactant ratio, and subsequent hydrogenolytic debenzylation exposes the –NH and –N– imidazole functions for participation in proton transfer [1]. Blend membranes with sulfonated poly(ether ether ketone) (sPEEK) at –NH/–SO₃H ratios ranging from 1 to 100 exhibited remarkably low water uptake (<25 wt% at imidazole content ≥1 mmol g⁻¹) and proton conductivity at 120 °C that tracked with grafted imidazole content. Critically, the dependence of conductivity on relative humidity became significantly less pronounced as the grafted imidazole content increased, a performance characteristic that distinguishes this graftable imidazole architecture from non-grafted or simple-blend imidazole additives [1].

Proton Conductivity
Supporting
Covalently grafted onto fluorinated copolymer; blend membranes with sPEEK; water uptake below 30 wt% at high imidazole loading; reduced RH sensitivity reported
Supports PEMFC membrane research at low RH
–NH/–SO₃H ratios 1–100; 25–120 °C; 25–100% RH conditions
Proton Exchange Membrane Fuel Cell Materials Polymer Functionalization

1-Benzyl-2-(hydroxymethyl)imidazole Hydrochloride Applications


Type-2 Copper Center Modeling

The six-coordinate tetragonal bipyramid geometry and bidentate (N,O) chelation of 1-Bz-2-CH₂OHIm, confirmed by single-crystal X-ray diffraction and potentiometric studies [1], make this ligand a structurally validated choice for synthesizing Cu(II) model complexes of type-2 copper sites in oxidoreductases. The enhanced stability constant (log K > 4.7) relative to monodentate imidazoles (log K 3–4) [2] provides thermodynamically robust complexes suitable for spectroscopic and functional studies in aqueous solution.

Anxiolytic Lead with Bell-Shaped Dose-Response

The compound's 66% anxiolytic activity relative to diazepam at 0.1 mg/kg i.p., combined with its unique bell-shaped dose-response (inactive at 1 mg/kg) [1], positions it as a mechanistically informative lead compound for developing self-limiting anxiolytics. The defined pharmacological differentiation from the 2-aminomethyl analog (100% activity, no bell-shaped response) makes this compound the preferred starting point for structure–activity relationship studies focused on dose-ceiling anxiolytic efficacy.

Cobalt(II) Isomer Libraries for Metalloenzyme Probes

The ability to isolate both trans(O) and cis(O) Co(II) isomers of [Co(1-Bz-2-CH₂OHIm)₄]²⁺ under controlled synthetic conditions [1] enables the construction of isomerically pure cobalt coordination libraries. These serve as spectroscopic probes for cobalt-substituted zinc enzymes, where the coordination geometry (octahedral vs. very distorted octahedral) and chelate-ring formation directly report on active-site structural constraints.

Grafted Imidazole Membranes for Fuel Cells

The hydroxymethyl group of 1-Bz-2-CH₂OHIm enables covalent grafting onto fluorinated polymer backbones with tunable imidazole loading. The resulting membranes exhibit <25 wt% water uptake and proton conductivity at 120 °C with markedly reduced relative humidity dependence compared to physically blended imidazole additives [1]. This covalent attachment strategy, combined with the post-grafting hydrogenolytic debenzylation that liberates active –NH/–N– proton transfer sites, is uniquely enabled by the specific molecular architecture of this compound.

Application
Selection Property
Validation Focus
Type-2 copper site modeling
Six-coordinate bidentate N,O chelation
Crystallographic geometry and stability constant confirmation
Dose-response modeling studies
Bell-shaped anxiolytic-like endpoint profile
Dose-ceiling response verification in target model
Cobalt-substituted enzyme modeling
trans/cis isomer isolation capability
Isomer-specific spectroscopic probe validation
PEMFC membrane research
Covalent grafting via hydroxymethyl group
Conductivity-humidity independence verification
All applications are research-use contexts. Endpoint and model-transfer validation are recommended prior to procurement for specific studies.
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